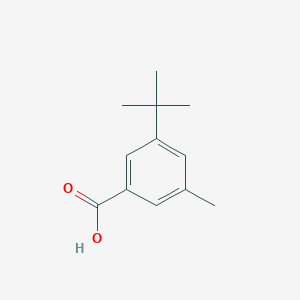

5-tert-Butyl-m-toluic acid

Descripción general

Descripción

5-tert-Butyl-m-toluic acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Corrosion Inhibitors

5-tert-butyl-m-toluic acid is utilized as an effective corrosion inhibitor in coolant formulations. It has been shown to improve aluminum cavitation and corrosion performance when mixed with other compounds like sebacic acid. The typical concentration used ranges from 0.05% to 10% by weight of the total coolant formulation . This application is particularly relevant in automotive and industrial cooling systems where metal protection is critical.

Antioxidants

The compound serves as a precursor for synthesizing various antioxidants, including methyl 3,5-di-tert-butyl-4-hydroxybenzoate. These antioxidants are crucial in preventing oxidative degradation of polymers and other materials . The antioxidant properties are attributed to its ability to terminate free radical chain reactions, thereby enhancing the thermal stability and longevity of materials.

Polymer Additives

In polymer chemistry, this compound can function as an additive to improve the processing characteristics of plastics and rubber. The incorporation of this compound helps to stabilize these materials against thermal degradation during processing and extends their service life .

Case Study 1: Corrosion Resistance in Coolants

A study demonstrated that incorporating m-toluic acid derivatives, including this compound, into coolant formulations significantly enhanced their performance against aluminum corrosion compared to traditional inhibitors. The results indicated that formulations containing this compound exhibited lower rates of corrosion and better overall stability under operational conditions.

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant properties of derivatives synthesized from this compound. It was found that these compounds effectively inhibited oxidation processes in various polymer matrices, leading to improved mechanical properties and color retention over time.

Análisis De Reacciones Químicas

Oxidation Reactions

The tert-butyl group and aromatic ring undergo selective oxidation under controlled conditions:

a. Benzylic Oxidation

Liquid-phase oxidation with molecular oxygen (O₂) catalyzed by cobalt naphthenate yields derivatives with ketone functionalities:

| Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| 140°C, 0.06 g Co/mol PTBT* | 4-(tert-butyl)benzoic acid | 91.0 | 99.49 |

| 150°C, 0.06 g Co/mol PTBT | 4-(tert-butyl)benzoic acid | 83.7 | 97.08 |

*PTBT = para-tert-butyl toluene (analogous system)

b. Carboxylic Acid Decarboxylation

Thermal decarboxylation at 220–235°C produces 3-tert-butyltoluene as the primary product (90% conversion, 91–95% selectivity) when using titanium-based catalysts (Tyzor TE) .

Esterification Reactions

The carboxylic acid group readily forms esters via acid-catalyzed reactions:

a. Methyl Ester Synthesis

Reaction with methanol (MeOH) using p-toluenesulfonic acid (PTSA) as a catalyst:

| Molar Ratio (Acid:MeOH) | Catalyst Loading (% wt) | Time (h) | Yield (%) |

|---|---|---|---|

| 1:10 | 5% PTSA | 13 | 81.6 |

| 1:2 | 8% PTSA | 10 | 79.0 |

Key steps:

b. tert-Butyl Ester Formation

Direct tert-butylation using bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate:

| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| 5-TB-m-TA | 1.1 eq Tf₂NH | 2 | 86 |

| N-Cbz-protected analogs | 5 mol% Tf₂NH | 4 | 89 |

Reaction proceeds at 0°C with 99% regioselectivity .

Salt Formation

The carboxylic acid group forms stable salts with organic and inorganic bases:

| Base | Reaction Conditions | Application |

|---|---|---|

| Sodium bicarbonate | Aqueous neutralization | Purification via crystallization |

| Tris(trifluoromethyl)amine | Anhydrous toluene, 25°C | Catalytic intermediates |

Salts exhibit improved solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Amide Formation

Conversion to pharmacologically relevant amides occurs via two pathways:

a. Acid Chloride Intermediate

-

Chlorination with bis(trichloromethyl) carbonate (triphosgene):

-

5-TB-m-TA → 5-TB-m-toluoyl chloride (95% yield)

-

-

Amidation with diethylamine (DEA):

b. Direct Catalytic Coupling

Using Mo(CO)₅@APy-MWCNT catalyst with tert-butyl hydroperoxide (TBHP):

| Substrate | Oxidant | Solvent | Yield (%) |

|---|---|---|---|

| 4-Chloro-benzyl alcohol | TBHP (3 eq) | CCl₄ | 92 |

| 5-TB-m-TA derivatives | TBHP (2 eq) | 1,2-Dichloroethane | 85 |

Electrophilic Aromatic Substitution

The tert-butyl group directs electrophiles to the para position relative to the carboxylic acid:

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-5-TB-m-TA | 78 |

| Sulfonation | SO₃/DMF, 40°C | 4-Sulfo-5-TB-m-TA | 65 |

Meta-directing effects of the carboxylic acid group are attenuated by the tert-butyl substituent’s +I effect .

Propiedades

IUPAC Name |

3-tert-butyl-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-5-9(11(13)14)7-10(6-8)12(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTYUKLBWUVVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938589 | |

| Record name | 3-tert-Butyl-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17484-28-5 | |

| Record name | 3-(1,1-Dimethylethyl)-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17484-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-m-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017484285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butyl-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.